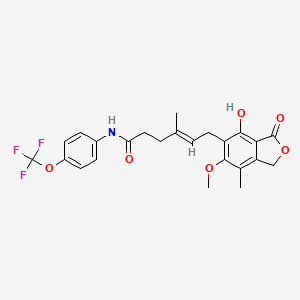
C24H24F3NO6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C24H24F3NO6 is a complex organic molecule. It has a molecular weight of 479.4457 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C24H24F3NO6 involves multiple steps, typically starting with the preparation of intermediate compounds that are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Oxidation Reactions: These reactions are used to introduce oxygen-containing functional groups into the molecule. Common oxidizing agents include potassium permanganate and chromium trioxide.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule with the elimination of a small molecule such as water.
Industrial Production Methods
Industrial production of This compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to optimize yield and purity. The use of catalysts and automated monitoring systems ensures efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
C24H24F3NO6: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form products with higher oxidation states. Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reduction reactions involve the gain of electrons or hydrogen atoms. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions involve the replacement of one functional group with another. Halogenation reactions, where hydrogen atoms are replaced by halogens, are a common example.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum, and other transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
C24H24F3NO6: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of C24H24F3NO6 involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
C24H24F3NO6: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. For example:
C24H24F3NO5: A compound with one less oxygen atom, which may have different reactivity and properties.
C24H24F2NO6: A compound with one less fluorine atom, which may affect its chemical behavior and applications.
The unique combination of fluorine, nitrogen, and oxygen atoms in This compound
Properties
Molecular Formula |
C24H24F3NO6 |
|---|---|
Molecular Weight |
479.4 g/mol |
IUPAC Name |
(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-[4-(trifluoromethoxy)phenyl]hex-4-enamide |
InChI |
InChI=1S/C24H24F3NO6/c1-13(5-11-19(29)28-15-6-8-16(9-7-15)34-24(25,26)27)4-10-17-21(30)20-18(12-33-23(20)31)14(2)22(17)32-3/h4,6-9,30H,5,10-12H2,1-3H3,(H,28,29)/b13-4+ |
InChI Key |
DMLAGDCXJAOFCX-YIXHJXPBSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=CC=C(C=C3)OC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















